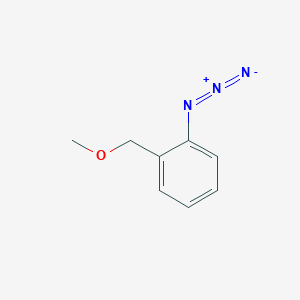

1-Azido-2-(methoxymethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

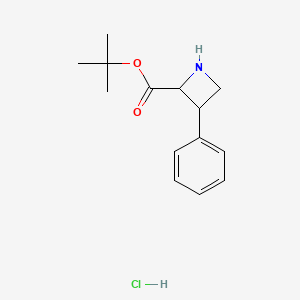

1-Azido-2-(metoximetil)benceno es un compuesto orgánico con la fórmula molecular C8H9N3O. Se caracteriza por la presencia de un grupo azido (-N3) unido a un anillo de benceno, junto con un grupo metoximetil (-CH2OCH3)

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Azido-2-(metoximetil)benceno se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de sustitución nucleofílica del cloruro de 2-(metoximetil)bencilo con azida de sodio (NaN3) en un solvente aprótico polar como el dimetilsulfóxido (DMSO) o el acetonitrilo (CH3CN). La reacción suele llevarse a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para producir el compuesto azida deseado .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 1-Azido-2-(metoximetil)benceno no están bien documentados, se pueden aplicar los principios generales de la síntesis de azidas. La producción industrial probablemente implicaría reacciones de sustitución nucleofílica a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Azido-2-(metoximetil)benceno experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo azido puede participar en reacciones de sustitución nucleofílica, donde puede ser reemplazado por otros nucleófilos.

Reacciones de reducción: El grupo azido se puede reducir a un grupo amina utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o la hidrogenación catalítica (Pd/C, H2).

Reacciones de cicloadición:

Reactivos y condiciones comunes:

Sustitución nucleofílica: Azida de sodio (NaN3), solventes apróticos polares (DMSO, CH3CN).

Reducción: Hidruro de litio y aluminio (LiAlH4), hidrogenación catalítica (Pd/C, H2).

Cicloadición: Alquinos, catalizadores de cobre(I) para la cicloadición de Huisgen.

Principales productos formados:

Sustitución: Varios derivados de benceno sustituidos.

Reducción: 2-(Metoximetil)anilina.

Cicloadición: 1,2,3-triazoles.

Aplicaciones Científicas De Investigación

1-Azido-2-(metoximetil)benceno tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1-Azido-2-(metoximetil)benceno implica principalmente la reactividad del grupo azido. El grupo azido puede participar en reacciones de cicloadición, formando anillos de triazol estables. En las reacciones de reducción, el grupo azido se convierte en una amina, liberando gas nitrógeno (N2) en el proceso . Estas reacciones están facilitadas por la naturaleza aceptora de electrones del grupo azido, lo que lo convierte en un buen grupo saliente en reacciones de sustitución .

Compuestos similares:

1-Azido-2-metilbenceno: Estructura similar pero carece del grupo metoximetil.

1-Azido-4-metoxibenceno: Contiene un grupo metoxi en lugar de un grupo metoximetil.

1-Azido-2-(clorometil)benceno: Contiene un grupo clorometil en lugar de un grupo metoximetil.

Unicidad: 1-Azido-2-(metoximetil)benceno es único debido a la presencia de los grupos azido y metoximetil, que confieren reactividad distinta y potencial para diversas transformaciones químicas. El grupo metoximetil puede actuar como un grupo protector para la posición bencílica, permitiendo reacciones selectivas en el grupo azido .

Comparación Con Compuestos Similares

1-Azido-2-methylbenzene: Similar structure but lacks the methoxymethyl group.

1-Azido-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group.

1-Azido-2-(chloromethyl)benzene: Contains a chloromethyl group instead of a methoxymethyl group.

Uniqueness: 1-Azido-2-(methoxymethyl)benzene is unique due to the presence of both the azido and methoxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. The methoxymethyl group can act as a protecting group for the benzyl position, allowing for selective reactions at the azido group .

Propiedades

Fórmula molecular |

C8H9N3O |

|---|---|

Peso molecular |

163.18 g/mol |

Nombre IUPAC |

1-azido-2-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H9N3O/c1-12-6-7-4-2-3-5-8(7)10-11-9/h2-5H,6H2,1H3 |

Clave InChI |

YYDIYRVKWRUQAD-UHFFFAOYSA-N |

SMILES canónico |

COCC1=CC=CC=C1N=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)

![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)

![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)